

quantum chemical calculations for 2-(furan-2-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(furan-2-yl)aniline hydrochloride

Cat. No.: B3043390

[Get Quote](#)

An In-depth Technical Guide to the Quantum Chemical Analysis of **2-(furan-2-yl)aniline hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of **2-(furan-2-yl)aniline hydrochloride**. It details a robust computational methodology, presents expected quantitative data in a structured format, outlines relevant experimental protocols for synthesis and characterization, and visualizes key workflows and relationships.

Computational Methodology

The theoretical investigation of **2-(furan-2-yl)aniline hydrochloride** can be effectively performed using Density Functional Theory (DFT), a computational method that offers a good balance between accuracy and computational cost for medium-sized organic molecules. DFT calculations are instrumental in determining the electronic structure, optimized geometry, and vibrational frequencies of the molecule.

A widely accepted and reliable level of theory for this class of compounds involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).^{[1][2]} To ensure high accuracy, particularly for electronic properties and

intermolecular interactions, the 6-311++G(d,p) basis set is recommended.^{[1][2][3][4]} This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.

All calculations should be performed in the gas phase to model the isolated molecule. The initial step involves a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface. Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and other thermodynamic parameters.

Quantitative Data Summary

The following tables summarize the representative quantitative data that would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Predicted Optimized Geometrical Parameters

The geometry of the molecule provides fundamental insights into its stability and reactivity. Key bond lengths, bond angles, and dihedral angles determine the molecule's three-dimensional shape.

Parameter	Atoms Involved	Calculated Value
Bond Lengths (Å)		
C(furan)-C(furan)	~ 1.37 - 1.43	
C(furan)-O	~ 1.36	
C(furan)-C(aniline)	~ 1.46	
C(aniline)-C(aniline)	~ 1.39 - 1.41	
C(aniline)-N	~ 1.40	
N-H	~ 1.02	
H-Cl	~ 1.28	
Bond Angles (°)		
C-O-C (in furan)	~ 106.5	
C-C-C (in furan)	~ 107.0 - 108.0	
C(furan)-C(aniline)-C(aniline)	~ 121.0	
C(aniline)-C(aniline)-N	~ 119.5	
C-N-H	~ 115.0	
Dihedral Angle (°)		
C(furan)-C(furan)-C(aniline)-C(aniline)	~ 25.0 - 35.0	

Note: These are representative values. Actual calculated values may vary slightly.

Table 2: Calculated Vibrational Frequencies

Vibrational analysis predicts the infrared (IR) and Raman spectra of the molecule, allowing for direct comparison with experimental data. The table below lists some of the most characteristic vibrational modes.

Vibrational Mode	Frequency (cm ⁻¹ , Scaled)	Description
v(N-H) stretch	~ 3400 - 3500	Stretching of the amine N-H bonds
v(C-H) stretch (Aromatic)	~ 3050 - 3150	Stretching of C-H bonds in furan and aniline rings
v(C=C) stretch (Aromatic)	~ 1500 - 1600	In-plane stretching of C=C bonds in the aromatic rings
δ(N-H) scissoring	~ 1610 - 1640	Bending motion of the -NH ₃ ⁺ group
v(C-N) stretch	~ 1250 - 1350	Stretching of the aniline C-N bond
v(C-O-C) stretch (Furan)	~ 1050 - 1150	Asymmetric and symmetric stretching of the furan ether bond

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor of ~0.967 for B3LYP/6-311++G(d,p).

Table 3: Global Reactivity Descriptors and Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the chemical reactivity and electronic transitions of a molecule.^[5]

Property	Symbol	Formula	Representative Value (eV)
HOMO Energy	E_HOMO	-	~ -6.5
LUMO Energy	E_LUMO	-	~ -1.2
Energy Gap	ΔE	$E_{\text{LUMO}} - E_{\text{HOMO}}$	~ 5.3
Ionization Potential	IP	$-E_{\text{HOMO}}$	~ 6.5
Electron Affinity	EA	$-E_{\text{LUMO}}$	~ 1.2
Electronegativity	χ	$-(E_{\text{HOMO}} + E_{\text{LUMO}})/2$	~ 3.85
Chemical Hardness	η	$(E_{\text{LUMO}} - E_{\text{HOMO}})/2$	~ 2.65
Chemical Softness	S	$1/(2\eta)$	~ 0.19
Electrophilicity Index	ω	$\chi^2/(2\eta)$	~ 2.79
Dipole Moment	μ	-	~ 8.5 D

Table 4: Calculated Thermodynamic Properties

Thermodynamic properties are essential for understanding the stability and reaction energetics of the molecule. These are typically calculated at standard conditions (298.15 K and 1 atm).

Property	Symbol	Representative Value
Zero-Point Vibrational Energy	ZPVE	~ 135 kcal/mol
Total Enthalpy	H	Varies with basis set
Gibbs Free Energy	G	Varies with basis set
Entropy	S	~ 110 cal/mol·K
Specific Heat Capacity (Constant Volume)	C_v	~ 55 cal/mol·K

Experimental Protocols

Synthesis of 2-(furan-2-yl)aniline hydrochloride

A plausible synthetic route involves a Suzuki cross-coupling reaction between 2-bromofuran and 2-aminophenylboronic acid, followed by salt formation.

- **Reaction Setup:** To an oven-dried round-bottom flask, add 2-aminophenylboronic acid (1.0 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).
- **Solvent and Reagents:** Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous 1,4-dioxane and 2-bromofuran (1.1 eq) via syringe.
- **Reaction Condition:** Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product (2-(furan-2-yl)aniline) by column chromatography on silica gel.
- **Salt Formation:** Dissolve the purified amine in diethyl ether and add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.
- **Isolation:** The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield **2-(furan-2-yl)aniline hydrochloride** as a solid.

Spectroscopic Characterization

- **FT-IR Spectroscopy:** Record the FT-IR spectrum using a KBr pellet or an ATR accessory in the range of 4000-400 cm^{-1} . Compare the experimental vibrational frequencies with the scaled theoretical frequencies to assign the characteristic peaks.
- **NMR Spectroscopy:**

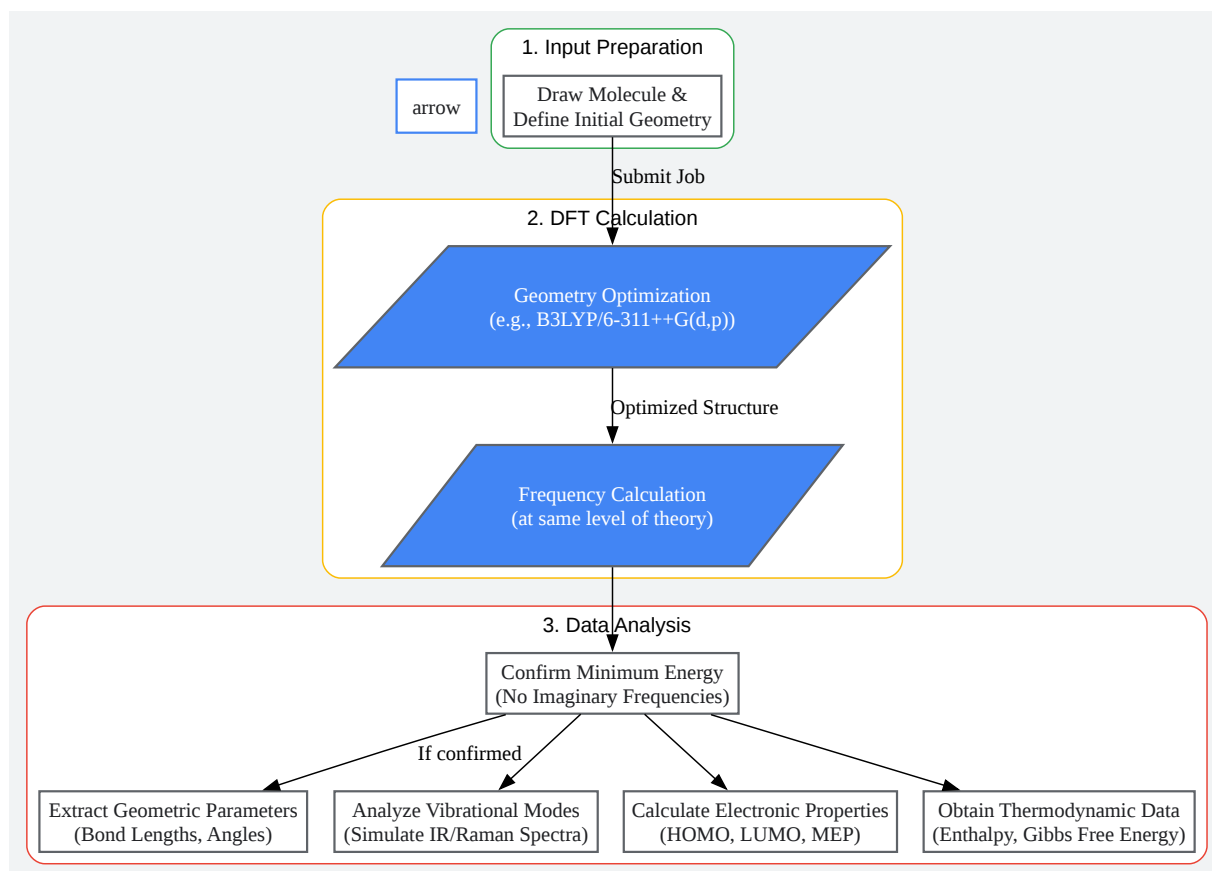
- ^1H NMR: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d_6). Record the spectrum to identify the chemical shifts and coupling constants of the aromatic and amine protons.
- ^{13}C NMR: Record the proton-decoupled ^{13}C NMR spectrum in the same solvent to identify the chemical shifts of all unique carbon atoms in the molecule.
- UV-Visible Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum in the 200-800 nm range. The wavelength of maximum absorption (λ_{max}) can be compared to the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).

Visualizations

Molecular Structure

Caption: Molecular structure of **2-(furan-2-yl)aniline hydrochloride**.

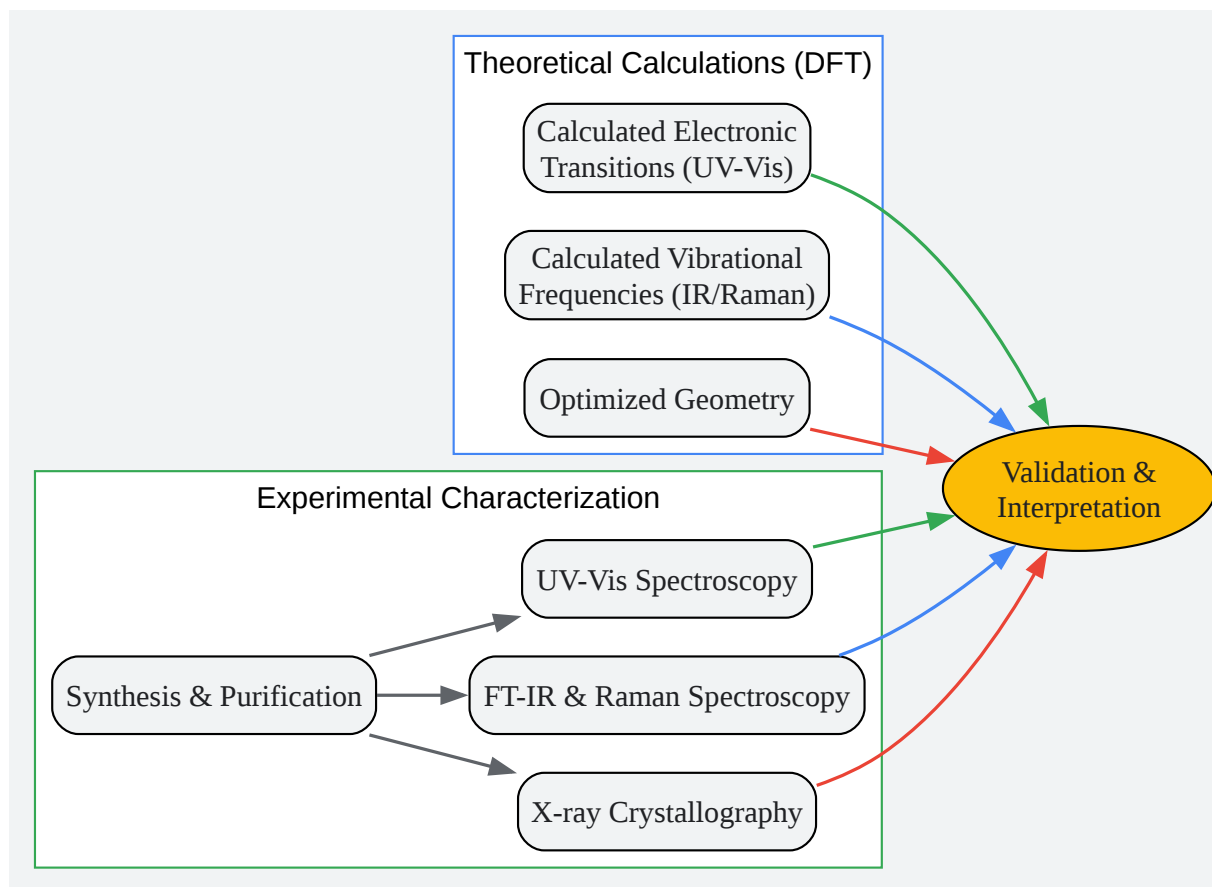
Quantum Chemical Calculation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for quantum chemical calculations.

Correlation of Theoretical and Experimental Data



[Click to download full resolution via product page](#)

Caption: Correlation between theoretical and experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [quantum chemical calculations for 2-(furan-2-yl)aniline hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3043390#quantum-chemical-calculations-for-2-furan-2-yl-aniline-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com